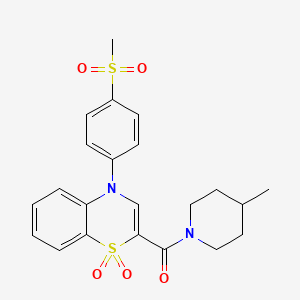

4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound belongs to the benzothiazine-dione class, characterized by a bicyclic core structure with two ketone groups at the 1-position. Key structural features include:

- 2-(4-Methylpiperidine-1-carbonyl) group: A piperidine ring substituted with a methyl group at the 4-position, linked via a carbonyl moiety. This modification enhances lipophilicity and may influence receptor binding kinetics.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl groups .

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-[4-(4-methylsulfonylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S2/c1-16-11-13-23(14-12-16)22(25)21-15-24(17-7-9-18(10-8-17)30(2,26)27)19-5-3-4-6-20(19)31(21,28)29/h3-10,15-16H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSGCYDEAQISNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazine core, followed by the introduction of the methanesulfonylphenyl and methylpiperidine groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various chemical conditions.

Biology

Biologically, this compound may exhibit interesting interactions with biological molecules, making it a candidate for studies in enzymology, receptor binding, and cellular signaling pathways.

Medicine

In medicine, benzothiazine derivatives are often investigated for their potential therapeutic effects. This compound could be explored for its activity against specific diseases, its pharmacokinetics, and its safety profile in preclinical and clinical studies.

Industry

Industrially, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties could make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might modulate biological pathways by binding to these targets and altering their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Key Observations :

- Ring Size and Basicity : The 4-methylpiperidine moiety (6-membered ring) in the target compound may offer reduced steric hindrance compared to pyrrolidine (5-membered, ), affecting binding affinity in biological targets.

Biological Activity

The compound 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic molecule with potential therapeutic applications. Its structural features suggest that it may exhibit significant biological activity, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is . It contains several functional groups that contribute to its biological interactions:

- Methanesulfonyl group : Known for enhancing solubility and bioavailability.

- Piperidine moiety : Often associated with neuroactive properties.

- Benzothiazine core : Linked to various pharmacological activities.

Research indicates that compounds with similar structures often interact with multiple biological targets. The benzothiazine scaffold has been linked to:

- Anticancer activity : By inhibiting specific protein targets involved in cancer cell proliferation.

- Anti-inflammatory effects : Through the modulation of cyclooxygenase (COX) enzymes.

Anticancer Activity

A study focused on derivatives of benzothiazine compounds demonstrated their potential as anticancer agents. The compound exhibited significant inhibition of cancer cell lines, particularly those resistant to conventional therapies.

Anti-inflammatory Activity

The compound was assessed for its ability to inhibit COX enzymes, which are critical in the inflammatory process. Results indicated:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-(methanesulfonylphenyl) derivative | 9.14 | 0.10 | 91.4 |

| Indomethacin | 0.039 | 0.31 | 7.95 |

These findings suggest that the compound has a high selectivity for COX-2 over COX-1, indicating a potentially favorable safety profile for anti-inflammatory applications.

Case Study 1: In Vivo Efficacy

In a preclinical model of inflammation, the compound was administered to mice with induced paw edema. The results showed a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of similar benzothiazine derivatives against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The compound demonstrated moderate antibacterial activity, indicating its potential use in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.